molecular formula C10H10ClN3O B11880804 Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)- CAS No. 170145-25-2

Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-

Cat. No.: B11880804
CAS No.: 170145-25-2
M. Wt: 223.66 g/mol
InChI Key: FTYLKJCASNNBJS-UHFFFAOYSA-N
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Description

7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, a dimethylamino group at the 3rd position, and a carbaldehyde group at the 1st position. The imidazo[1,5-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry, agrochemicals, and materials science due to its versatile chemical properties .

Preparation Methods

The synthesis of 7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with a suitable aldehyde under acidic conditions, followed by chlorination and dimethylamination reactions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of 7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

170145-25-2

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde

InChI

InChI=1S/C10H10ClN3O/c1-13(2)10-12-8(6-15)9-5-7(11)3-4-14(9)10/h3-6H,1-2H3

InChI Key

FTYLKJCASNNBJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2N1C=CC(=C2)Cl)C=O

Origin of Product

United States

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